![molecular formula C18H16Cl2N4O2 B5606325 N-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5606325.png)
N-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves several steps, starting from basic building blocks to complex structures through reactions such as esterification, cyclization, and Schiff base formation. For instance, derivatives similar to the target compound have been synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to various substituted triazole derivatives with potential antimicrobial activities (Bektaş et al., 2010). Additionally, the synthesis can involve acylation and subsequent cyclization steps to form the triazole ring (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including the target compound, often features complex conformations and bonding patterns. For instance, the structure of a similar compound, 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, was analyzed, revealing an antiperiplanar conformation of the terminal groups and the formation of two-dimensional networks via hydrogen bonding (Li et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives includes their participation in various chemical reactions, such as Schiff base formation, Mannich reactions, and complexation with metals. These reactions not only extend the chemical diversity of the triazole family but also enhance their potential for applications in materials science and as ligands in coordination chemistry (Kuramshin et al., 2017).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the triazole ring. For example, the introduction of bulky groups or specific functional groups can significantly affect the solubility and thermal stability of these compounds, making them suitable for various applications (Murugavel et al., 2014).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazoles, including the target compound, are characterized by their reactivity towards nucleophiles, electrophiles, and ability to form complexes with metals. These properties are leveraged in synthetic chemistry to create a wide range of derivatives with varied biological and physical properties. For example, the reactivity of triazole derivatives towards amino acids has been explored, highlighting their potential in creating bioactive molecules (Hashimoto & Degawa, 1975).
properties
IUPAC Name |
(E)-1-[3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-13-2-4-15(5-3-13)25-6-7-26-18-16(19)8-14(9-17(18)20)10-23-24-11-21-22-12-24/h2-5,8-12H,6-7H2,1H3/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJZWYADRRXDKB-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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